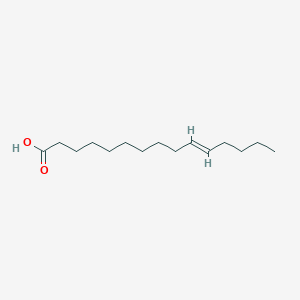
3-Hydroxydocosanoic acid
Descripción general
Descripción
Ácido Docosanoico 3-hidroxi: Ácido Behénico 3-hidroxi o Ácido Docosanoico β-hidroxi ) es un ácido graso saturado de cadena muy larga con la fórmula química C22H44O3. Se encuentra en varios contextos biológicos, incluidos los lipopolisacáridos de ciertas bacterias y especies de levaduras .
Métodos De Preparación
Rutas sintéticas:: Las rutas sintéticas para el Ácido Docosanoico 3-hidroxi implican la hidroxilación del ácido docosanoico saturado de 22 carbonos (C22:0)
Producción industrial:: Los métodos de producción industrial para el Ácido Docosanoico 3-hidroxi no están ampliamente documentados. La investigación sobre la biosíntesis microbiana y la ingeniería metabólica puede proporcionar información sobre la producción a escala.
Análisis De Reacciones Químicas
Reacciones:: El Ácido Docosanoico 3-hidroxi puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los procesos oxidativos pueden conducir a la formación de hidroperóxidos u otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden producir ácidos grasos saturados o alcoholes.
Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales en la cadena de ácidos grasos.
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Varios reactivos (por ejemplo, halógenos, agentes alquilantes) pueden inducir reacciones de sustitución.
Productos principales:: Los principales productos formados durante estas reacciones dependen de las condiciones de reacción específicas y la posición del grupo hidroxilo.
Aplicaciones Científicas De Investigación
El Ácido Docosanoico 3-hidroxi tiene diversas aplicaciones:
Inmunología e inflamación: Se encuentra en lipopolisacáridos y puede desempeñar un papel en las respuestas inmunitarias.
Metabolismo: Como metabolito de acil-CoA, participa en las vías de elongación de ácidos grasos.
Señalización biológica: Actúa como agonista para el receptor huérfano GPR109B, afectando los niveles intracelulares de calcio en los neutrófilos.
Mecanismo De Acción
El mecanismo exacto por el cual el Ácido Docosanoico 3-hidroxi ejerce sus efectos sigue siendo un área de investigación activa. Probablemente implique interacciones con objetivos moleculares específicos y vías de señalización.
Comparación Con Compuestos Similares
Si bien el Ácido Docosanoico 3-hidroxi es único debido a su larga cadena de carbono y grupo hidroxilo, otros compuestos similares incluyen:
Ácido Docosahexaenoico (DHA): Un ácido graso omega-3 poliinsaturado que se encuentra en el aceite de pescado y las algas.
Ácido Behénico: Un ácido graso saturado con 22 carbonos pero que carece del grupo hidroxilo.
Propiedades
IUPAC Name |
3-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWTPYWWUOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415254 | |
| Record name | Docosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89946-08-7 | |
| Record name | 3-Hydroxydocosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89946-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of 3-hydroxydocosanoic acid in Chlamydia trachomatis LPS?
A: The identification of this compound (3-OH C22:0) within the LPS of Chlamydia trachomatis is notable because it marks the first instance of this specific fatty acid being found as a constituent of LPS []. This finding contributes to our understanding of the structural diversity of LPS molecules across different bacterial species. Further research is needed to determine the specific role of this compound in C. trachomatis LPS and whether it contributes to the bacterium's pathogenicity or host immune response.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)









